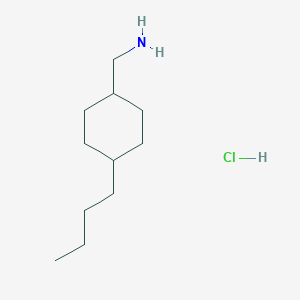

(4-Butylcyclohexyl)methanamine hydrochloride

Beschreibung

BenchChem offers high-quality (4-Butylcyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butylcyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-butylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIAHIJNEQIELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of (4-butylcyclohexyl)methanamine hydrochloride

Physicochemical Profiling, Synthetic Utility, and Stereochemical Analysis [1]

Executive Summary & Core Identity

(4-Butylcyclohexyl)methanamine hydrochloride is a lipophilic aliphatic amine salt frequently utilized as a structural motif in medicinal chemistry and materials science.[1] It serves as a critical building block for introducing a bulky, hydrophobic "tail" into pharmacophores, modulating bioavailability and receptor binding affinity (particularly in GPCRs and ion channels).

Unlike aromatic analogs, the cyclohexane ring imparts specific stereochemical vectors (cis/trans isomerism) that drastically alter the spatial projection of the butyl tail relative to the amine headgroup. This guide provides a definitive technical breakdown of its properties, synthesis, and handling.

Physicochemical Specifications

The following data represents the theoretical values for the monohydrochloride salt of the n-butyl derivative.

| Property | Specification | Notes |

| IUPAC Name | (4-butylcyclohexyl)methanamine hydrochloride | |

| CAS Number | Not widely assigned (Base: 376642-41-0 for trans-alcohol precursor ref) | Common analog: tert-butyl (54572-02-0) |

| Chemical Formula | C₁₁H₂₄ClN | (C₁₁H₂₃N[1][2] · HCl) |

| Molecular Weight | 205.77 g/mol | Base: 169.31 g/mol ; HCl: 36.46 g/mol |

| Exact Mass | 205.1597 | |

| Appearance | White to off-white crystalline solid | Hygroscopic nature likely |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents |

| pKa (Conj.[1] Acid) | ~10.5 - 10.8 | Typical for primary aliphatic amines |

Structural Representation (SMILES)

Stereochemical Considerations: The Critical Variable

In cyclohexane systems, the 1,4-substitution pattern introduces cis and trans isomerism.[1] For (4-butylcyclohexyl)methanamine, the biological activity and physical properties (e.g., melting point, solubility) are governed by the ring conformation.

-

Trans-Isomer (Thermodynamically Preferred): Both the bulky butyl group and the methanamine group occupy equatorial positions.[1] This minimizes 1,3-diaxial interactions, resulting in a linear, extended structure.[1] This is the preferred isomer for liquid crystal applications and drug design requiring a linear hydrophobic vector.[1]

-

Cis-Isomer: One substituent must occupy the axial position while the other is equatorial.[1][3] This introduces steric strain and creates a "bent" topology.[1]

Diagram 1: Stereochemical Conformation Analysis

The following diagram illustrates the stability differential between the isomers.

Caption: Comparative stability analysis showing the thermodynamic preference for the trans-diequatorial conformation over the cis-isomer.

Synthetic Pathways & Protocols

Synthesis of the hydrochloride salt typically proceeds via the reduction of a nitrile or amide precursor, followed by salt formation. The choice of reducing agent dictates the diastereoselectivity (cis/trans ratio).[1]

Primary Route: Nitrile Reduction

This route is preferred for scalability.[1] Starting from 4-butylcyclohexanecarboxylic acid, one can generate the nitrile and reduce it.[1]

Step-by-Step Protocol:

-

Precursor Preparation: Convert 4-butylcyclohexanecarboxylic acid to the amide using Thionyl Chloride (

) followed by Ammonia ( -

Dehydration: Convert the amide to 4-butylcyclohexanecarbonitrile using

or Trifluoroacetic Anhydride (TFAA). -

Reduction (Critical Step):

-

Salt Formation:

Diagram 2: Synthetic Workflow

Caption: Stepwise synthetic pathway from the carboxylic acid precursor to the final hydrochloride salt.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)[1]

-

Solvent: DMSO-

or -

Key Signals:

- 0.85-0.90 ppm (t, 3H): Terminal methyl of the butyl group.[1]

- 1.0-1.8 ppm (m, multiplet envelope): Cyclohexane ring protons and methylene protons of the butyl chain.[1]

-

2.6-2.7 ppm (d, 2H): Methylene protons adjacent to the amine (

-

7.8-8.2 ppm (br s, 3H): Ammonium protons (

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (

). -

Expected Peak:

at -

Fragmentation: Loss of

(17 Da) may be observed in high-energy collisions.[1]

Applications in Drug Development

The (4-butylcyclohexyl)methanamine moiety acts as a bioisostere for long-chain aliphatic amines or phenyl-alkyl amines.[1]

-

Lipophilicity Modulation: The cyclohexyl ring provides a rigid scaffold that increases

without the metabolic liability of aromatic rings (which are prone to oxidation).[1] -

Receptor Fit: The trans-isomer mimics the geometry of a saturated fatty acid chain or a peptide side chain, often used in designing inhibitors for:

-

Linker Chemistry: The primary amine serves as a nucleophile for conjugation to fluorophores, PROTAC E3 ligase ligands, or other pharmacophores.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 45792253, (4-butylcyclohexyl)methanamine. Retrieved from [Link]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for nitrile reduction and stereochemistry).

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for amine handling and protection strategies).

-

Sielc Technologies. (2018).[1][6] Separation of 4-tert-Butylcyclohexyl derivatives. Retrieved from [Link] (Chromatographic behavior of similar lipophilic cyclohexyl amines).[1]

Sources

- 1. cis-4-(tert-Butyl)cyclohexanamine hydrochloride | C10H22ClN | CID 21115626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (4-butylcyclohexyl)methanamine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-tert-Butylcyclohexyl methacrylate | SIELC Technologies [sielc.com]

Technical Monograph: (4-Butylcyclohexyl)methanamine Hydrochloride (CID 21115626)

Executive Summary

(4-Butylcyclohexyl)methanamine hydrochloride (PubChem CID 21115626) is a specialized alicyclic amine building block used primarily in medicinal chemistry and materials science. Structurally, it consists of a cyclohexane ring substituted at the 1-position with a methanamine (aminomethyl) group and at the 4-position with a butyl chain.

This compound serves as a critical lipophilic amine scaffold . Its 1,4-disubstitution pattern allows it to function as a rigidified bioisostere for long-chain fatty amines or lysine residues in hydrophobic pockets. In drug discovery, it is valued for its ability to project a basic nitrogen (pharmacophore) at a precise distance from a lipophilic tail, a geometry essential for ligands targeting G-protein coupled receptors (GPCRs) like the Sphingosine-1-phosphate (S1P) receptors and various ion channels.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Property | Detail |

| IUPAC Name | (4-butylcyclohexyl)methanamine hydrochloride |

| Common Names | 4-Butylcyclohexanemethanamine HCl; 1-Aminomethyl-4-butylcyclohexane HCl |

| PubChem CID | |

| Molecular Formula | C₁₁H₂₃N[1][2][3][4][5] · HCl |

| Molecular Weight | 205.77 g/mol (Salt); 169.31 g/mol (Free Base) |

| SMILES | CCCCC1CCC(CC1)CN.Cl |

Physicochemical Profile

The utility of this compound lies in its amphiphilic nature. The butyl-cyclohexyl moiety provides a high degree of lipophilicity, while the primary amine offers a handle for coupling or hydrogen bonding.

-

LogP (Predicted): ~3.5 – 4.0 (Free base). This indicates high membrane permeability and affinity for hydrophobic binding sites.

-

pKa (Predicted): ~10.5. As a primary aliphatic amine, it is fully protonated at physiological pH (7.4), making it a cationic anchor in protein binding pockets.

-

Stereochemistry (Critical): The compound exists as cis and trans diastereomers.

-

Trans-isomer (Equatorial-Equatorial): The thermodynamically stable and biologically preferred form. It adopts a linear, rod-like conformation.

-

Cis-isomer (Axial-Equatorial): Often considered an impurity. It adopts a bent conformation that can disrupt binding affinity.

-

Note: Commercial preparations of the hydrochloride salt are typically enriched in the trans isomer via recrystallization.

-

Synthesis & Manufacturing Methodologies

The synthesis of (4-butylcyclohexyl)methanamine hydrochloride typically follows a reductive pathway from oxidized precursors. The choice of route depends on the required stereochemical purity.

Primary Synthetic Route: Nitrile Reduction

The most robust industrial route involves the catalytic hydrogenation of 4-butylcyclohexanecarbonitrile . This method is preferred because the nitrile precursor can be equilibrated to the thermodynamic trans isomer prior to reduction.

Step-by-Step Protocol:

-

Isomerization: Treat a mixture of cis/trans-4-butylcyclohexanecarbonitrile with a base (e.g., KOtBu) in a polar solvent to enrich the trans isomer.

-

Reduction: Hydrogenate the nitrile using Raney Nickel or Lithium Aluminum Hydride (LiAlH4) in THF.

-

Reaction: R-CN + 2H₂ → R-CH₂NH₂

-

-

Salt Formation: The crude amine oil is dissolved in diethyl ether or ethanol. Anhydrous HCl gas (or HCl in dioxane) is introduced.

-

Purification: The trans-amine HCl salt is less soluble than the cis-salt. Recrystallization from ethanol/ether selectively precipitates the pure trans isomer.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.

Figure 1: Retrosynthetic pathways for CID 21115626, highlighting the nitrile and amide reduction routes.

Applications in Drug Discovery[6][13]

GPCR Ligand Design (S1P Receptors)

The (4-butylcyclohexyl)methanamine scaffold is a structural homolog to the lipophilic "head" groups found in Sphingosine-1-phosphate (S1P) receptor modulators.

-

Mechanism: The ammonium group mimics the zwitterionic head of sphingosine, interacting with glutamic acid residues (e.g., Glu121 in S1P1).

-

Lipophilic Tail: The butyl-cyclohexyl group occupies the hydrophobic binding pocket, providing necessary van der Waals contacts that anchor the ligand.

Antifungal Research (Sterol Biosynthesis)

Similar alicyclic amines (e.g., Fenpropimorph derivatives) act as inhibitors of sterol biosynthesis enzymes like

-

Utility: CID 21115626 serves as a simplified core for Fragment-Based Drug Design (FBDD) to probe these enzymes. The high pKa ensures the molecule is protonated in the active site, mimicking the carbocationic high-energy intermediate of sterol reduction.

Visualization: Pharmacophore Mapping

This diagram visualizes how the molecule interacts within a theoretical binding pocket.

Figure 2: Pharmacophore map showing the interaction of the cationic head and lipophilic tail with a receptor target.

Experimental Protocol: Handling & Purification

Objective: Purification of (4-Butylcyclohexyl)methanamine HCl to remove cis-isomer impurities.

Safety Prerequisite:

-

Hazards: The compound is an irritant (Skin/Eye).[6] The free amine is corrosive.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

Protocol:

-

Dissolution: Dissolve 10 g of crude (4-butylcyclohexyl)methanamine hydrochloride in a minimum amount of boiling ethanol (~50-80 mL).

-

Crystallization: Slowly add warm diethyl ether until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) for 12 hours. The trans-isomer crystallizes preferentially.

-

Filtration: Filter the white crystalline solid under vacuum.

-

Washing: Wash the filter cake with cold 1:1 Ethanol/Ether.

-

Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅.

-

Validation: Verify purity via ¹H-NMR. The trans-isomer typically shows a distinct multiplet for the axial proton at C1 (upfield relative to cis).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21115626, (4-butylcyclohexyl)methanamine hydrochloride. Retrieved from [Link]

-

NIST Chemistry WebBook. 4-tert-Butylcyclohexylamine (Analogous Structure Data). (Used for comparative physicochemical properties). Retrieved from [Link]

- Google Patents.Synthesis of trans-4-methylcyclohexylamine derivatives. (Reference for the isomerization and purification logic of 1,4-substituted cyclohexyl amines).

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. (4-Butylcyclohexyl)methanolate | C11H21O- | CID 144258171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 4. 4-t-Butylcyclohexylamine [webbook.nist.gov]

- 5. PubChemLite - (4-butylcyclohexyl)methanamine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]

- 6. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between 4-tert-butyl and 4-butyl cyclohexyl methanamine HCl

An In-depth Technical Guide to the Stereochemical and Physicochemical Differences Between 4-tert-butyl and 4-n-butyl Cyclohexyl Methanamine HCl

Abstract

In the landscape of medicinal chemistry and drug development, subtle molecular modifications can lead to profound differences in pharmacological activity, metabolic stability, and overall therapeutic potential. The substitution pattern on a cyclohexyl scaffold serves as a classic exemplar of this principle. This technical guide provides a detailed comparative analysis of 4-tert-butylcyclohexyl methanamine HCl and its lesser-documented analogue, 4-n-butylcyclohexyl methanamine HCl. While the former is a well-characterized moiety used to probe steric and conformational hypotheses, the latter remains largely theoretical in public-domain literature. This paper, therefore, leverages foundational principles of conformational analysis and physical organic chemistry to construct a scientifically rigorous, theoretical comparison. We will dissect the critical differences in stereochemistry, conformational freedom, and resulting physicochemical properties, offering researchers and drug development professionals a predictive framework for how these distinct alkyl substituents would likely influence molecular behavior and interactions with biological targets.

Introduction: The Cyclohexane Scaffold in Drug Design

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for the precise spatial presentation of pharmacophoric features. Unlike flat aromatic rings, the puckered nature of the cyclohexane chair conformation enables substituents to occupy distinct axial and equatorial positions, creating a defined vector for interaction with biological macromolecules like receptors and enzymes. The choice of substituent on this scaffold is a critical decision in the drug design process, directly impacting a molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on the comparison between two specific C4-alkyl substituents: the bulky, sterically demanding tert-butyl group and the flexible, linear n-butyl group.

The Conformational Anchor: 4-tert-butylcyclohexyl Moiety

The 4-tert-butylcyclohexyl group is a cornerstone in the study of stereochemistry for one primary reason: its immense steric bulk effectively "locks" the cyclohexane ring in a single, predictable chair conformation.

The A-Value and Conformational Lock

In conformational analysis, the "A-value" quantifies the energetic preference of a substituent to reside in the equatorial position versus the more sterically hindered axial position. The tert-butyl group possesses a very large A-value (approximately 5 kcal/mol), meaning there is a prohibitive energy cost for it to occupy an axial position where it would experience severe 1,3-diaxial steric strain with the axial hydrogens. As a result, the tert-butyl group will almost exclusively occupy the equatorial position, forcing the cyclohexane ring into a conformation where this is possible. This removes the ambiguity of chair-flipping, providing a rigid and predictable framework for presenting the methanamine side chain in either a cis (axial) or trans (equatorial) orientation relative to the tert-butyl group.

Workflow for Stereoisomer Analysis

The rigidity of the 4-tert-butylcyclohexyl scaffold is invaluable during structure-activity relationship (SAR) studies. It allows chemists to synthesize and test the cis and trans isomers separately, knowing that each will maintain its intended conformation. This allows for the unambiguous determination of the optimal spatial vector for the key interacting moiety (in this case, the aminomethyl group).

Caption: Workflow for leveraging conformationally locked isomers in SAR studies.

The Flexible Analogue: The 4-n-butylcyclohexyl Moiety

In stark contrast to the tert-butyl group, a linear n-butyl group is conformationally flexible. Its A-value is significantly smaller (approximately 2.1 kcal/mol), indicating a much lower energy barrier to occupying the axial position.

Conformational Equilibrium

An n-butyl substituent does not lock the ring. Instead, the cyclohexane ring will exist in a dynamic equilibrium of two chair conformations, with the conformation where the n-butyl group is equatorial being the major, but not exclusive, contributor. Furthermore, the n-butyl chain itself has rotational freedom around its carbon-carbon single bonds. This dual flexibility means that the 4-n-butylcyclohexyl methanamine molecule is not a single, rigid structure but an ensemble of interconverting conformers.

Caption: The dynamic equilibrium and rotational freedom of the 4-n-butylcyclohexyl group.

This flexibility can be detrimental in early-stage drug discovery, as the molecule may need to adopt a specific, higher-energy conformation to bind to its target. The energetic cost of adopting this "bioactive conformation" can result in lower binding affinity and potency compared to a pre-organized, rigid analogue.

Head-to-Head Comparison: Physicochemical and Pharmacological Implications

The structural differences dictated by the tert-butyl versus n-butyl group lead to predictable disparities in key molecular properties relevant to drug development.

Comparative Data Table

The following table summarizes the key theoretical and established differences between the two substituents.

| Property | 4-tert-butyl Group | 4-n-butyl Group | Rationale & Implication |

| Conformational Rigidity | High (Locked) | Low (Flexible) | The tert-butyl group provides a stable, predictable geometry. The n-butyl group allows the scaffold to exist in multiple conformations. |

| A-Value (kcal/mol) | ~5.0 | ~2.1 | Quantifies the strong equatorial preference of the tert-butyl group versus the weaker preference of the n-butyl group. |

| Steric Hindrance | High, Spheroidal | Moderate, Linear | The tert-butyl group is bulky and non-directional. The n-butyl group's steric profile is smaller and directional along the chain's axis. |

| Lipophilicity (cLogP) | Higher Contribution | Lower Contribution | The tert-butyl group, with its four carbons in a compact arrangement, typically increases lipophilicity more than a linear four-carbon chain. |

| Solubility (Aqueous) | Likely Lower | Likely Higher | Increased lipophilicity and the rigid, crystal-lattice-favoring structure of the tert-butyl analogue would predict lower aqueous solubility. |

| Metabolic Stability | Generally High | Susceptible to Oxidation | The quaternary carbon of the tert-butyl group is resistant to CYP450 oxidation. The n-butyl chain has multiple secondary carbons (ω and ω-1 positions) that are common sites for metabolic attack. |

Impact on Receptor Interactions

The difference in rigidity and shape directly impacts how these molecules can interact with a protein binding pocket. A rigid molecule like the trans-4-tert-butylcyclohexyl methanamine presents its amine in a defined, equatorial position. If this matches the optimal geometry of the binding site, a high-affinity interaction is likely. Conversely, the flexible n-butyl analogue must "pay" an entropic penalty to adopt the correct conformation for binding, which can weaken its affinity.

Methodological & Application

Synthesis of (4-butylcyclohexyl)methanamine hydrochloride from 4-butylcyclohexanecarbonitrile

[1]

Target Molecule:CAS Registry (Base):Abstract & Strategic Overview

This application note details the laboratory-scale synthesis of (4-butylcyclohexyl)methanamine hydrochloride from 4-butylcyclohexanecarbonitrile . This transformation involves the reduction of the nitrile functional group (

This molecule is a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical scaffolds (e.g., antifungals). The protocol prioritizes the Fieser Workup method to mitigate the formation of gelatinous aluminum salts, ensuring high recovery yields and simplified purification.

Key Reaction

Critical Safety Directives (Read Before Proceeding)

WARNING: High Risk Protocol

-

Lithium Aluminum Hydride (LiAlH

): Pyrophoric. Reacts violently with water and atmospheric moisture to release flammable hydrogen gas. All glassware must be oven-dried. Use an inert atmosphere (Nitrogen or Argon). -

Exothermic Quench: The quenching step is the most hazardous phase. Adhere strictly to the stoichiometric water addition (Fieser method) described below.

-

Hydrogen Chloride (HCl): Corrosive gas or solution. Handle in a fume hood.

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesis, highlighting the decision points for safety and purification.

Figure 1: Step-by-step workflow for the reduction of nitrile to amine salt, emphasizing the critical quenching phase.

Materials & Reagents

| Component | Role | Stoichiometry | Notes |

| 4-butylcyclohexanecarbonitrile | Substrate | 1.0 equiv | Usually a cis/trans mixture. |

| LiAlH | Reducing Agent | 1.5 - 2.0 equiv | Use pellets or powder. Handle under N |

| Tetrahydrofuran (THF) | Solvent | ~10-15 mL/g | Must be Anhydrous . Inhibitor-free preferred. |

| Diethyl Ether | Diluent | N/A | Used during workup to reduce viscosity. |

| HCl (4M in Dioxane) | Acid Source | 1.1 equiv | For salt formation. |

| Sodium Sulfate (Na | Drying Agent | N/A | Anhydrous. |

Detailed Protocol

Phase 1: Reduction (The Reaction)

Scientific Rationale: We add the nitrile to the LAH suspension.[1] This ensures the reducing agent is always in excess, preventing the formation of secondary amines via the condensation of the intermediate imine with already-formed amine.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under a stream of nitrogen.

-

LAH Suspension: Charge the flask with LiAlH

(1.5 equiv) and anhydrous THF. Cool the suspension to 0°C using an ice bath. -

Addition: Dissolve 4-butylcyclohexanecarbonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

-

Observation: Gas evolution (H

) may occur.[2] Control the rate to maintain a gentle effervescence.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Monitoring: Check completion via TLC (stained with Ninhydrin) or GC-MS. The nitrile peak (approx. 2240 cm

on IR) should disappear.

-

Phase 2: The Fieser Workup (Critical)

Scientific Rationale: Standard water quenching creates a slimy aluminum hydroxide gel that traps product. The Fieser method produces a granular, sand-like precipitate that is easily filtered.

The "n, n, 3n" Rule:

For every 1 gram of LiAlH

-

1 mL Water (Slowly, at 0°C)

-

1 mL 15% Aqueous NaOH

-

3 mL Water

Protocol:

-

Cool the reaction mixture back to 0°C. Dilute with diethyl ether (equal volume to THF) to reduce viscosity.

-

Step A: Add the calculated amount of H

O dropwise. Vigorous H -

Step B: Add the calculated amount of 15% NaOH.

-

Step C: Add the calculated amount of H

O. -

Conditioning: Remove the ice bath and stir vigorously for 15 minutes at room temperature. The gray/white solids should turn white and granular.

-

Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with diethyl ether (3x).

Phase 3: Salt Formation

-

Drying: Dry the combined organic filtrate over anhydrous Na

SO -

Salting Out: Dissolve the crude oil in a small volume of dry diethyl ether or ethanol.

-

Acidification: Cool to 0°C and add HCl (4M in Dioxane or ethereal HCl) dropwise until pH < 3.

-

Crystallization: The hydrochloride salt will precipitate immediately. Stir for 30 minutes.

-

Collection: Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Validation

| Technique | Expected Signal | Interpretation |

| FT-IR | Absent: ~2240 cm | Disappearance of nitrile confirms reduction. Broad ammonium band confirms salt formation. |

| The methylene protons adjacent to the nitrogen ( | ||

| Melting Point | > 200°C (Decomposes) | Amine salts typically have high melting points compared to the oil base. |

Troubleshooting & Optimization

-

Issue: Gelatinous Emulsion during Workup.

-

Cause: Incorrect water ratios or insufficient stirring during the "Conditioning" phase of the Fieser workup.

-

Fix: Add anhydrous MgSO

directly to the emulsion; it acts as a secondary drying agent and helps break the emulsion.

-

-

Issue: Low Yield.

-

Cause: Product trapped in the aluminum salts.

-

Fix: Reflux the filter cake (aluminum salts) in THF for 30 minutes and re-filter to extract trapped amine.

-

-

Stereochemistry:

-

The 4-butyl group locks the cyclohexane ring. The commercial nitrile is often a mixture. If pure trans-isomer is required, recrystallize the final HCl salt from ethanol/ether; the trans isomer generally crystallizes more readily due to better packing.

-

References

-

Fieser Workup Protocol: University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. Available at: [Link]

-

Nitrile Reduction Mechanism: Master Organic Chemistry. Reduction of Nitriles to Primary Amines with LiAlH4. Available at: [Link]

-

General Synthesis of Cyclohexylamines: Organic Syntheses, Coll. Vol. 4, p.564 (1963). Reduction of Nitriles. Available at: [Link] (General procedure adaptation).

-

Safety Data (LiAlH4): PubChem Laboratory Chemical Safety Summary (LCSS). Lithium Aluminum Hydride.[1][2][3][4][5][6][7] Available at: [Link]

Application Note: Reductive Amination using (4-butylcyclohexyl)methanamine Hydrochloride

Abstract & Strategic Importance

(4-butylcyclohexyl)methanamine is a critical "spacer" motif in medicinal chemistry, widely employed to introduce a lipophilic tail into GPCR ligands (e.g., Sigma-1, Dopamine receptors) and antimicrobial agents. The presence of the cyclohexane ring provides rigid stereochemical control, while the butyl chain enhances membrane permeability and hydrophobic pocket occupancy.

However, the commercial availability of this reagent as a hydrochloride salt presents a specific synthetic challenge: the acidity of the salt can inhibit imine formation if not properly neutralized, while the lipophilic nature of the 4-butyl chain can cause solubility issues in standard polar protic solvents used for salt dissolution.

This guide details two optimized protocols to couple (4-butylcyclohexyl)methanamine hydrochloride with aldehydes and ketones, ensuring high yields and stereochemical integrity.

Chemical Profile & Handling

| Property | Specification | Synthetic Implication |

| Structure | Primary amine with methylene spacer attached to C1 of cyclohexane. | The -CH2- spacer reduces steric hindrance compared to direct ring amines, allowing faster reaction rates. |

| Stereochemistry | Typically supplied as a mixture or pure trans isomer. | The trans-diequatorial conformation is thermodynamically preferred. Reductive amination generally preserves the cyclohexane stereochemistry. |

| Salt Form | Hydrochloride (HCl) | Crucial: Must be neutralized in situ or free-based prior to reaction to allow nucleophilic attack. |

| Solubility | Soluble in MeOH, Water (warm); Poor in Et2O, Hexanes. | Challenge: The salt is hydrophilic; the free base is highly lipophilic. Solvent choice must bridge this gap (e.g., DCE/MeOH mixtures or THF). |

Mechanistic Strategy

The success of reductive amination relies on the formation of an imine (Schiff base) intermediate.[1][2] When using amine salts, the equilibrium is heavily dependent on pH.

-

Neutralization: The HCl must be scavenged to generate the free nucleophilic amine.

-

Activation: Weak acid catalysis (AcOH) activates the carbonyl.

-

Reduction: The reducing agent must selectively reduce the imine over the starting carbonyl.[3]

Mechanistic Pathway (DOT Visualization)

Figure 1: The reaction requires an initial deprotonation step often overlooked in standard protocols. The equilibrium shifts toward the imine upon dehydration.[1]

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (Standard)

Best for: Aldehydes and unhindered ketones.[3] Reagent: Sodium Triacetoxyborohydride (STAB).[3][4] Rationale: STAB is mild and tolerates the slightly acidic conditions required for imine formation. It does not reduce aldehydes/ketones rapidly, allowing "one-pot" execution.

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, suspend (4-butylcyclohexyl)methanamine hydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE).

-

Note: If the salt does not disperse well, use a 4:1 mixture of DCE/MeOH.

-

-

Neutralization: Add Diisopropylethylamine (DIPEA) (1.0 equiv). Stir for 10 minutes. The suspension should clear as the free base dissolves.

-

Carbonyl Addition: Add the Aldehyde or Ketone (1.0 - 1.2 equiv).

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 - 2.0 equiv).

-

Why? STAB works best at pH ~4-5. The DIPEA neutralized the HCl, so AcOH is needed to catalyze the dehydration to the imine.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

-

Monitoring: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

-

Target Mass: [M+H] = MW(Amine) + MW(Carbonyl) - 16 (Oxygen) + 2 (Hydrogen).

-

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (x3). The product will be in the organic layer.

Method B: Titanium(IV) Mediated Protocol

Best for: Sterically hindered ketones or electron-deficient amines. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)4) followed by NaBH4.[5] Rationale: Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine effectively.

Step-by-Step Procedure:

-

Complexation: In a dry flask under N2, mix (4-butylcyclohexyl)methanamine hydrochloride (1.0 equiv), Triethylamine (1.0 equiv), and the Ketone (1.0 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)4 (neat, 1.2 - 1.5 equiv).

-

Caution: The mixture may become viscous. Use neat or minimal dry THF.

-

-

Imine Formation: Stir at RT for 6–12 hours (or 50°C if highly hindered).

-

Reduction: Dilute with dry Ethanol (EtOH). Add NaBH4 (2.0 equiv) carefully (exothermic). Stir for 2 hours.

-

Quench (Critical): Add water (1 mL per mmol Ti). A white precipitate (TiO2) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Workflow Logic

Figure 2: Protocol selection based on steric hindrance and electrophilicity of the carbonyl partner.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Amine still protonated (Salt form). | Ensure 1.0 eq DIPEA/TEA was added. Check pH (should be ~4-5 for Method A). |

| Low Conversion (Ketone) | Equilibrium favors ketone; wet solvent. | Switch to Method B (Titanium scavenges water) or add molecular sieves to Method A. |

| Dialkylation (Aldehydes) | Primary amine is too reactive. | Add the amine to the aldehyde slowly. Use excess amine (1.5 eq) relative to aldehyde. |

| Product stuck in Aqueous | Product is protonated during workup. | Adjust aqueous layer to pH > 10 using 1N NaOH before extraction. The lipophilic butyl chain aids extraction once free-based. |

References

-

Abdel-Magid, A. F., et al. (1996).[6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[5]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of N-Boc-(4-butylcyclohexyl)methanamine

Abstract & Scope

This technical guide details the protocol for the tert-butoxycarbonyl (Boc) protection of (4-butylcyclohexyl)methanamine hydrochloride. While Boc protection is a standard transformation, this specific substrate presents unique challenges due to its amphiphilic nature: a highly lipophilic 4-butylcyclohexyl tail combined with a polar ammonium hydrochloride head group.

This protocol prioritizes a single-phase organic system (DCM/TEA) optimized for solubility and ease of scale-up in drug development environments, minimizing the emulsion risks common with "greasy" amine salts in biphasic aqueous systems.

Strategic Considerations (The "Why")

Solubility & Thermodynamics

The starting material is an HCl salt. In its salt form, it is insoluble in dichloromethane (DCM).

-

The Challenge: Standard protocols often use aqueous base (Schotten-Baumann conditions). However, the long butyl chain on the cyclohexyl ring acts as a surfactant, creating stable emulsions that complicate phase separation.

-

The Solution: We utilize an organic base (Triethylamine) in an organic solvent (DCM). The base serves two roles:

-

Neutralization: Deprotonates the ammonium salt (

) to the reactive free amine ( -

Solubilization: The resulting triethylammonium hydrochloride (

) is soluble in DCM, maintaining a homogeneous phase and ensuring rapid kinetics.

-

Reagent Stoichiometry

-

Base (2.5 eq): 1.0 equivalent is consumed strictly to neutralize the HCl salt. The remaining 1.5 equivalents scavenge the acidic protons generated during the reaction and drive the equilibrium.

-

(1.1 eq): A slight excess ensures complete conversion. Large excesses are avoided to simplify purification, as residual

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution pathway. The critical rate-determining factor for the HCl salt is the initial deprotonation.

Figure 1: Mechanistic pathway for the base-mediated Boc-protection of amine salts.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| (4-butylcyclohexyl)methanamine HCl | 205.77 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | Protecting Group |

| Triethylamine ( | 101.19 | 2.5 | Base |

| Dichloromethane (DCM) | 84.93 | N/A | Solvent (10 mL/g) |

| Citric Acid (10% aq) | N/A | N/A | Acidic Wash |

Equipment

-

Round-bottom flask (2-neck) with nitrogen inlet.

-

Addition funnel (pressure-equalizing).

-

TLC plates (Silica gel 60 F254).

Experimental Protocol (Primary Method: DCM/TEA)

Step 1: Preparation & Solubilization[4]

-

Equip a dry round-bottom flask with a magnetic stir bar and nitrogen inlet.

-

Charge (4-butylcyclohexyl)methanamine HCl (1.0 eq) into the flask.

-

Add Dichloromethane (DCM) (10 volumes relative to substrate mass).

-

Observation: The salt will likely form a suspension and not dissolve immediately.

-

-

Cool the mixture to 0°C using an ice bath.

-

Add Triethylamine (2.5 eq) dropwise over 5 minutes.

-

Critical Process Parameter (CPP): The suspension should clear significantly as the free amine is liberated and the

salt (which is DCM soluble) forms.

-

Step 2: Reaction[2][5]

-

Dissolve

(1.1 eq) in a minimal amount of DCM (1-2 volumes). -

Add the

solution dropwise to the cold amine solution over 15–20 minutes.-

Why: Controlling addition rate prevents localized exotherms which can degrade the reagent or lead to bis-protection (rare but possible).

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

Step 3: Monitoring (TLC)[2]

-

Mobile Phase: 10% Methanol in DCM or 30% Ethyl Acetate in Hexanes.

-

Stain: Ninhydrin.

-

Starting Material: Red/Purple spot at baseline (free amine).

-

Product: UV active (weak) or visible in Iodine/PMA stain; Ninhydrin negative (no color).

-

-

End Point: Disappearance of the baseline amine spot.[4]

Step 4: Workup & Isolation[2]

-

Dilute the reaction mixture with an equal volume of DCM.

-

Acid Wash: Wash the organic phase with 10% Citric Acid (2 x 5 vol).

-

Purpose: Citric acid removes the excess TEA and any unreacted starting amine. It is preferred over HCl to avoid accidental deprotection of the acid-labile Boc group.

-

-

Base Wash: Wash with Saturated

(1 x 5 vol) to neutralize residual citric acid. -

Brine Wash: Wash with Saturated NaCl (1 x 5 vol).

-

Drying: Dry the organic layer over Anhydrous

. -

Concentration: Filter and concentrate under reduced pressure (Rotovap, 40°C bath).

Step 5: Purification

-

The crude product usually solidifies upon drying.

-

If purity is <95% (by NMR), recrystallize from Hexanes or a Hexane/EtOAc mixture. The lipophilic butyl tail makes the product highly soluble in non-polar solvents, so cooling to -20°C may be required for crystallization.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To ensure the protocol was successful, verify the following spectral features:

1H NMR (CDCl3, 400 MHz)

- 1.44 ppm (s, 9H): The diagnostic tert-butyl singlet.

- 4.5–5.0 ppm (br s, 1H): The carbamate NH proton.

-

2.9–3.0 ppm (m, 2H): The methylene protons adjacent to the nitrogen (

-

Absence: No peaks corresponding to TEA (quartet at 2.5 ppm, triplet at 1.0 ppm) should be visible if the citric acid wash was effective.

Common Troubleshooting

-

Issue: Product is an oil that won't solidify.

-

Cause: Residual solvent or rotational isomers of the carbamate.

-

Fix: High-vacuum drying for 12h. If still oily, triturate with cold pentane.

-

-

Issue: Low Yield.

-

Cause: Emulsion during workup lost product to aqueous phase.

-

Fix: Use the DCM method (this protocol) rather than aqueous/ether methods to prevent emulsions.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on carbamate stability and formation).

-

Basel, Y., & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 66(8), 2743–2748. (Mechanistic insights into base catalysis).

-

Organic Syntheses. "Protection of Amines." (General protocols for Boc protection of amine salts).

-

PubChem. "(4-butylcyclohexyl)methanamine hydrochloride."[5] (Compound identification and physical properties).

Sources

Application Note: Optimizing Hydrophobic Interactions in Kinase Inhibitor Design using (4-Butylcyclohexyl)methanamine HCl

Topic: (4-Butylcyclohexyl)methanamine HCl in Kinase Inhibitor Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

This guide details the application of (4-Butylcyclohexyl)methanamine HCl (CAS: 874823-37-7 for Boc-protected precursor; generic structure ref) as a strategic building block in the synthesis of ATP-competitive kinase inhibitors. Unlike planar aromatic amines, this aliphatic moiety introduces a defined three-dimensional volume (chair conformation) and a flexible linker, enabling the targeting of deep hydrophobic pockets (Region II/Selectivity Pocket) often inaccessible to flat scaffolds. This note covers the mechanistic rationale, a validated SNAr coupling protocol, and biochemical evaluation workflows.

Introduction: The Strategic Role of Aliphatic Amines

In the evolution of kinase inhibitors, "Type I" and "Type 1.5" inhibitors often rely on a heterocyclic core (e.g., pyrimidine, quinazoline) to bind the hinge region. However, selectivity is rarely achieved at the hinge alone.

(4-Butylcyclohexyl)methanamine serves a dual function in Lead Optimization:

-

Selectivity Filter Targeting: The bulky trans-4-butylcyclohexyl group is designed to occupy the hydrophobic back-pocket (often adjacent to the Gatekeeper residue) or the solvent-exposed front regions, depending on the core scaffold's vector.

-

Solubility & Physicochemical Balance: The saturation of the cyclohexane ring breaks the "flatness" of the molecule, improving solubility compared to bi-aryl systems (Escape from Flatland theory) while maintaining the lipophilicity required for cell permeability.

Structural Properties

| Property | Value / Description |

| Molecular Formula | C11H23N[1] · HCl |

| Molecular Weight | ~205.77 g/mol (Free base: ~169.31) |

| Geometry | Trans-isomer preferred for linear extension; Chair conformation |

| Key Functionality | Primary amine (-CH2NH2) for nucleophilic attack; Butyl tail for hydrophobic interaction |

Mechanism of Action & SAR Rational

When coupled to a kinase core (e.g., a 2-aminopyrimidine), the methanamine linker acts as a "hinge" allowing the cyclohexyl group to rotate and fit into hydrophobic sub-pockets.

DOT Diagram: Kinase Binding Mode Hypothesis

The following diagram illustrates how the (4-Butylcyclohexyl)methanamine moiety extends from the Hinge Binder into the Hydrophobic Pocket II.

Caption: Schematic representation of the pharmacophore arrangement. The methanamine linker allows the butylcyclohexyl group to bypass the gatekeeper and anchor into the hydrophobic selectivity pocket.

Experimental Protocol: Chemical Synthesis (SNAr Coupling)

This protocol describes the coupling of (4-Butylcyclohexyl)methanamine HCl to a 4-chloropyrimidine scaffold. This is a standard reaction to install the amine at the C4 position of the pyrimidine.

Reagents Required[2][3][4][5]

-

Substrate: 4-Chloro-2-(substituted)pyrimidine (1.0 equiv)

-

Nucleophile: (4-Butylcyclohexyl)methanamine HCl (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) – Crucial for neutralizing the HCl salt.

-

Solvent: n-Butanol (for thermal) or DMF (for lower temp).

-

Monitoring: LC-MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloropyrimidine derivative (1.0 mmol) in n-Butanol (5 mL).

-

Activation: Add DIPEA (3.0 mmol, 522 µL). Stir for 5 minutes at room temperature. Note: The solution may warm slightly as the amine base neutralizes the HCl salt of the starting material.

-

Addition: Add (4-Butylcyclohexyl)methanamine HCl (1.1 mmol) in one portion.

-

Reaction: Heat the mixture to 110°C (reflux) under an inert atmosphere (N2 or Ar) for 4–12 hours.

-

Checkpoint: Monitor by LC-MS every 2 hours. Look for the disappearance of the chloride mass (M) and appearance of the product mass (M - Cl + Amine).

-

-

Work-up:

-

Cool to room temperature.

-

Remove n-Butanol under reduced pressure (rotary evaporator).

-

Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

-

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (SiO2, Hexane/Ethyl Acetate gradient).

Workflow Diagram

Caption: SNAr synthesis workflow for coupling the amine building block to a heteroaromatic chloride.

Biochemical Assay Protocol: IC50 Determination

Once synthesized, the inhibitor must be validated against the target kinase. The ADP-Glo™ Kinase Assay (Promega) is recommended due to its resistance to interference from hydrophobic compounds.

Assay Conditions

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (0.2 mg/mL).

-

ATP Concentration: Km,app (typically 10–50 µM depending on the kinase).

Protocol Steps

-

Compound Preparation: Prepare a 10mM stock of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution (10 points) in DMSO.

-

Enzyme Reaction:

-

Add 2 µL of Kinase (optimized concentration) to a 384-well white plate.

-

Add 1 µL of Compound (delivered via acoustic dispenser or pin tool to ensure <1% DMSO final).

-

Incubate for 10 minutes at RT (to allow compound binding).

-

Add 2 µL of ATP/Substrate mix to initiate the reaction.

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Data Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Expert Tips & Troubleshooting

Solubility Issues

The butylcyclohexyl group is highly lipophilic (LogP contribution ~ +3.5).

-

Issue: Compound precipitates in the assay buffer.

-

Solution: Ensure the final DMSO concentration in the assay is 1%. If precipitation persists, add 0.01% Triton X-100 or CHAPS to the kinase buffer to prevent aggregation-based inhibition (a common false positive).

Stereochemistry

-

Critical Check: Ensure you are using the trans -isomer (often denoted as trans-4-butyl...). The cis-isomer puts the butyl and methanamine groups in an axial/equatorial split that causes the molecule to "curl," preventing deep pocket penetration. The trans-isomer maintains an extended diequatorial conformation, maximizing length.

Reactivity

-

Observation: Low yield in SNAr.

-

Fix: If the pyrimidine is electron-rich (deactivated), n-Butanol reflux may not be sufficient. Switch to NMP (N-methyl-2-pyrrolidone) and heat to 140°C, or use microwave irradiation (150°C, 30 mins).

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link (Demonstrates aminopyrimidine scaffold synthesis).

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link (Review of hydrophobic pocket targeting).

-

Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link (Standard assay protocol).

- Müller, S., et al. (2015). Target biology and kinase inhibitors: The role of aliphatic amines in selectivity. Future Medicinal Chemistry.

-

BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. Link (Protocol grounding).

Sources

Preparation of glimepiride analogs using cyclohexylmethanamine derivatives

Application Note: High-Purity Synthesis of Glimepiride Analogs via Cyclohexylmethanamine Derivatives

Abstract & Strategic Overview

Glimepiride is a third-generation sulfonylurea used for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] Its high potency and prolonged duration of action are attributed to its specific binding interaction with the SUR1 subunit of the

For medicinal chemists, this cyclohexyl ring represents a prime vector for optimization. Modifying this region (e.g., ring expansion, heteroatom insertion, or conformational locking) can alter pharmacokinetic (PK) profiles, specifically metabolic oxidation rates at the methyl position (forming the M1 active metabolite).

This Application Note provides a robust, modular protocol for synthesizing Glimepiride analogs. Unlike traditional industrial routes that rely on hazardous isocyanates, this guide prioritizes a Sulfonyl Carbamate Activation Strategy . This approach allows for the rapid parallel synthesis of analogs by coupling a single activated sulfonamide core with a diverse library of cyclohexylmethanamine derivatives.

Retrosynthetic Logic & Mechanism

The synthesis is designed for flexibility. Rather than synthesizing a unique isocyanate for every desired analog (which requires phosgenation), we activate the complex sulfonamide core. This activated species can then be reacted with any commercially available or easily synthesized amine.

Key Advantages of Carbamate Activation:

-

Safety: Avoids the handling of volatile and toxic isocyanates.

-

Library Suitability: One "master" intermediate reacts with

amine analogs. -

Stereocontrol: Preserves the stereochemistry of the input amine (e.g., trans vs. cis).

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the modular coupling of the activated sulfonamide core with amine derivatives.

Critical Reagent Preparation

Before coupling, the amine component must be strictly qualified. For Glimepiride, the trans configuration of the cyclohexyl ring is thermodynamically preferred and pharmacologically superior.

Reagent: trans-4-Methylcyclohexylamine Hydrochloride[2][3][4][5]

-

Purity Requirement: >98% trans isomer.

-

Impurity Risk: The cis isomer significantly lowers potency.

-

Purification: If the commercial amine contains >2% cis isomer, recrystallize the hydrochloride salt from ethanol/acetonitrile (1:4) . The trans isomer crystallizes preferentially.

Experimental Protocols

Protocol A: Preparation of the Activated Sulfonyl Carbamate

This step creates the electrophilic "master" intermediate.

Reagents:

-

4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (The "Glimepiride Sulfonamide"): 10.0 g (23.7 mmol)

-

Phenyl chloroformate: 4.1 g (26.1 mmol)

-

Potassium Carbonate (

), anhydrous: 8.2 g (59.3 mmol) -

Acetone (Dry): 100 mL

Procedure:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with the Glimepiride Sulfonamide,

, and acetone. Equip with a reflux condenser and nitrogen inlet. -

Activation: Add Phenyl chloroformate dropwise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4 hours.-

Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting sulfonamide (

) should disappear, replaced by the carbamate (

-

-

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is the Phenyl Sulfonyl Carbamate intermediate.

-

Stability: This intermediate is stable for weeks if stored at

under argon.

Protocol B: Analog Coupling (The Library Step)

This step introduces the cyclohexylmethanamine derivative.

Reagents:

-

Phenyl Sulfonyl Carbamate (from Protocol A): 1.0 eq

-

Target Amine Analog (e.g., trans-4-methylcyclohexylamine): 1.1 eq

-

Toluene or Dioxane: 10 volumes

-

Glacial Acetic Acid (Optional catalyst): 0.1 eq

Procedure:

-

Dissolution: Dissolve the Phenyl Sulfonyl Carbamate in Toluene.

-

Addition: Add the amine derivative in a single portion.

-

Reflux: Heat to

for 3–6 hours. -

Cooling: Cool the reaction mixture to

. -

Precipitation: The sulfonylurea product often precipitates upon cooling. If not, add hexanes (anti-solvent) to induce crystallization.

-

Purification (Critical):

-

Filter the crude solid.

-

Acid Wash: Suspend the solid in 1N HCl for 30 minutes (removes unreacted amine). Filter and wash with water.

-

Phenol Removal: Wash the solid with diethyl ether or cold isopropanol to remove the phenol byproduct.

-

Data Analysis & Characterization

The following table summarizes expected shifts for the trans-4-methylcyclohexyl analog (Glimepiride) vs. potential impurities.

| Parameter | Glimepiride (trans-isomer) | cis-Isomer Impurity | Diagnostic Feature |

| Melting Point | 206–208°C | 140–145°C | Sharp drop in MP indicates cis contamination. |

| H-NMR (Cyclohexyl) | The methine proton adjacent to urea nitrogen is shielded in trans. | ||

| HPLC RT | 12.4 min | 11.8 min | cis-isomer elutes earlier on C18 columns. |

| Solubility | Low in EtOH | Moderate in EtOH | cis-isomer is more soluble; harder to crystallize. |

Self-Validating Check: If your final product has a melting point below 200°C, perform a recrystallization from Methanol/Ammonia . Dissolve the solid in hot methanol with trace ammonia, filter hot, and acidify the filtrate with acetic acid to reprecipitate the pure Form I polymorph.

Workflow Visualization

Figure 2: Parallel synthesis workflow for generating Glimepiride analogs using the carbamate intermediate.

References

-

Hoechst AG. (1983).[2] Heterocyclic substituted sulfonyl ureas, and their use. U.S. Patent 4,379,785. Link

-

Weyer, R., & Hitzel, V. (1988). Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity.[6] Arzneimittel-Forschung, 38(9), 1079-1080. Link

-

Ueda, H., et al. (2003).[7] Characterization of a new polymorph of glimepiride. S.T.P. Pharma Sciences, 13(4), 281-286.[2][8][9][7] Link

-

Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and partitioning of sulfonylureas. Journal of Chemical & Engineering Data, 58(10), 2659-2667. Link

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 3. Solved Sulfonylurea hypoglycemic agents can be synthesized | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]

- 6. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 8. A Process For Preparation Of Substantially Pure Glimepiride [quickcompany.in]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Reaction conditions for coupling (4-butylcyclohexyl)methanamine HCl with acyl chlorides

Application Note: Optimized Coupling of (4-Butylcyclohexyl)methanamine HCl with Acyl Chlorides

Executive Summary

This guide details the reaction conditions for synthesizing amides from (4-butylcyclohexyl)methanamine hydrochloride and various acyl chlorides . This specific amine is a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. Unlike free amines, the hydrochloride salt requires specific stoichiometric adjustments and handling protocols to ensure efficient coupling.

This note presents two validated methodologies:

-

Method A (Anhydrous Organic): Best for moisture-sensitive acyl chlorides and high-value substrates.[1]

-

Method B (Biphasic Schotten-Baumann): Best for robust acyl chlorides, scale-up, and ease of purification.[1]

Mechanistic Insight & Stoichiometry

The coupling follows a Nucleophilic Acyl Substitution mechanism.[1][2][3] However, the use of the hydrochloride salt introduces a critical deprotonation step often overlooked, leading to stalled reactions.

The Stoichiometry Trap

In a standard coupling with a free amine, 1.0 equivalent (eq) of base is required to neutralize the HCl byproduct.

-

With Amine HCl salts: You must provide 2.0+ equivalents of base.[1]

-

Eq 1: Neutralizes the starting material salt (liberating the nucleophilic free amine).

-

Eq 2: Scavenges the HCl generated during the formation of the amide bond.

-

Reaction Scheme:

Figure 1: Mechanistic flow requiring dual base usage for amine salts.[1]

Method Selection Matrix

Choose the protocol based on your specific acyl chloride and purification needs.[1]

| Feature | Method A: Anhydrous (DCM/TEA) | Method B: Biphasic (DCM/Water/NaOH) |

| Acyl Chloride Stability | High (Suitable for hydrolytically unstable chlorides) | Low (Acyl chloride must resist rapid hydrolysis) |

| Solubility | Good for lipophilic products | Excellent for removing inorganic salts |

| Base | Organic (Triethylamine, DIPEA, Pyridine) | Inorganic (NaOH, K2CO3, NaHCO3) |

| Purification | Requires aqueous workup to remove amine salts | Simple phase separation |

| Cost | Higher (Organic bases/solvents) | Lower (Inorganic base/water) |

Detailed Protocols

Method A: Anhydrous Organic Coupling (Standard)

Recommended for most research applications where yield and purity are paramount.

Reagents:

-

(4-butylcyclohexyl)methanamine HCl (1.0 eq)[1]

-

Acyl Chloride (1.1 – 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq )

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Suspension: In a round-bottom flask equipped with a stir bar and nitrogen inlet, suspend (4-butylcyclohexyl)methanamine HCl (1.0 eq) in anhydrous DCM (concentration ~0.2 M). Note: The salt will likely not dissolve completely.

-

Liberation: Add TEA (2.5 eq) via syringe. Stir at Room Temperature (RT) for 10–15 minutes.

-

Observation: The suspension should clear significantly as the free amine is liberated and dissolves in DCM.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This controls the exotherm of the subsequent step.

-

Addition: Add the Acyl Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 10–20 minutes.

-

Critical: Maintain temperature <5°C to prevent side reactions.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Workup:

Method B: Schotten-Baumann (Biphasic)

Recommended for scale-up or very reactive acyl chlorides.[1]

Reagents:

-

(4-butylcyclohexyl)methanamine HCl (1.0 eq)[1]

-

Acyl Chloride (1.2 eq)

-

Sodium Hydroxide (NaOH) (10% aqueous solution, 2.5 – 3.0 eq )

Protocol:

-

Aqueous Phase: Dissolve the amine HCl salt in the 10% NaOH solution in a flask.

-

Organic Phase: Add an equal volume of DCM (or Ether) to create a biphasic mixture. Vigorously stir.

-

Addition: Cool to 0°C. Add the Acyl Chloride dropwise to the vigorously stirring biphasic mixture.

-

Reaction: Stir at 0°C for 1 hour, then RT for 1–2 hours.

-

Workup: Separate layers. Extract the aqueous layer once with DCM.[1] Combine organic layers, wash with 1M HCl and Brine, dry, and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete liberation of amine | Ensure >2.2 eq of base is used. Stir salt + base longer before adding acyl chloride. |

| Precipitate forms immediately | Amine HCl salt crashing out | This is normal in Method A (TEA·HCl forms a white solid).[1] Ensure efficient stirring. |

| Impurity: Carboxylic Acid | Hydrolysis of Acyl Chloride | Use anhydrous DCM (Method A).[1] Ensure glassware is dry.[1] |

| Impurity: Di-acylation | Excess Acyl Chloride | Strictly control stoichiometry (1.1 eq). Add acyl chloride slowly at 0°C. |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal coupling protocol.

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][9][11][] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PubChem. (n.d.).[1] cis-4-(tert-Butyl)cyclohexanamine hydrochloride.[1][13] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved October 26, 2023, from [Link]

Sources

- 1. 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. cis-4-(tert-Butyl)cyclohexanamine hydrochloride | C10H22ClN | CID 21115626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the challenges and solutions associated with handling hygroscopic amine hydrochloride salts in a laboratory setting. The following information is designed to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction: The Challenge of Hygroscopicity

Amine hydrochloride salts are frequently used in pharmaceutical development and organic synthesis. However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges.[1][2] Improper handling can lead to a cascade of issues, including:

-

Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations.[2]

-

Physical State Alterations: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle.[1][2]

-

Chemical Degradation: The presence of moisture can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[2]

-

Corrosion: In industrial settings, the combination of amine hydrochloride salts and moisture can create a highly corrosive environment for metal equipment.[3][4][5]

This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when working with hygroscopic amine hydrochloride salts.

Q1: What are the ideal storage conditions for hygroscopic amine hydrochloride salts?

To maintain their integrity, these salts should be stored in a tightly sealed container in a cool, dry place.[1][2] For enhanced protection, consider the following:

-

Desiccators: Storing containers within a desiccator containing a drying agent like silica gel or calcium chloride can provide an additional layer of protection against ambient humidity.[6][7]

-

Inert Atmosphere: For highly sensitive compounds, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[8][9][10][11]

-

Aliquoting: For long-term storage, consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere. This practice minimizes the exposure of the entire batch to atmospheric moisture during repeated openings.[2]

Q2: I've noticed my amine hydrochloride salt has started to clump. Can I still use it?

Minor clumping is an early indicator of moisture absorption.[2]

-

For non-critical applications: You may be able to gently break up the clumps with a clean, dry spatula, preferably within a low-humidity environment like a glove box.[1][2]

-

For high-purity or quantitative experiments: It is strongly recommended to use a fresh, unclumped lot. If this is not possible, consider preparing a stock solution from the entire batch to ensure a consistent, albeit potentially lower, concentration.[2]

Q3: What is the best way to accurately weigh a hygroscopic amine hydrochloride salt?

Accurate weighing requires minimizing exposure to atmospheric moisture.

-

Speed is crucial: Measure out the required amount as quickly as possible.[1]

-

Use appropriate containers: Weigh the salt in a glass vessel or a narrow-necked container with a lid or stopper to minimize air exposure.[12][13]

-

Controlled Environments: The most accurate weighings are performed in a controlled environment. A glove box with a built-in analytical balance is ideal.[8][13][14] If a glove box is unavailable, working quickly in a fume hood with low ambient humidity is a secondary option.

-

Weighing by difference: For highly hygroscopic materials, weighing by difference can be a more accurate method. This involves weighing the sealed container with the compound, transferring the desired amount to the reaction vessel, and then re-weighing the original container. The difference in mass represents the amount of compound transferred.

Q4: I'm having trouble dissolving my amine hydrochloride salt. What could be the issue?

Dissolution problems can arise from several factors:

-

Solvent Choice: Ensure you are using an appropriate and, critically, an anhydrous solvent if the subsequent reaction is moisture-sensitive.

-

Moisture Content: If the salt has absorbed a significant amount of water, it may alter its solubility characteristics.

-

pH: The pH of the solution can significantly impact the solubility of amine salts. For some applications, adjusting the pH may be necessary.

-

Formation of Insoluble Species: In some cases, the presence of water can lead to the formation of less soluble hydrates or promote degradation to insoluble byproducts.

Q5: Can I dry a hygroscopic amine hydrochloride salt that has been exposed to moisture?

Drying is possible but must be approached with caution.

-

Gentle Heating: Gentle heating in a vacuum oven can be effective, but it's crucial to know the compound's thermal stability to avoid decomposition.[1] Always consult the material's safety data sheet (SDS) for thermal stability information.

-

Azeotropic Distillation: For some applications, azeotropic distillation with a solvent like toluene can be used to remove water.[15][16] This technique involves adding the solvent and then removing the water-solvent azeotrope by distillation. This should be performed with a thorough understanding of the compound's properties and the principles of azeotropic distillation.

-

Desiccation: Storing the compound in a desiccator over a strong drying agent for an extended period can remove absorbed water.[6]

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions when working with hygroscopic amine hydrochloride salts.

| Problem | Probable Cause(s) | Solution(s) |

| Inconsistent Weighing (drifting balance reading) | The salt is rapidly absorbing moisture from the air.[12] | Weigh the compound in a controlled environment (glove box).[13] Use a sealed weighing container. Work quickly to minimize exposure time.[1] |

| Powder is Caked or Deliquesced | Prolonged or high-level exposure to atmospheric humidity. Improper storage.[2] | For critical applications, discard the material. For less sensitive uses, consider drying the material under vacuum if thermally stable.[1] Improve storage conditions by using desiccators and ensuring containers are tightly sealed.[7] |

| Poor Solubility in Anhydrous Solvent | The salt has absorbed water, which is immiscible with the nonpolar solvent. The salt may have degraded. | Use a fresh, dry batch of the salt. If the reaction allows, consider using a co-solvent to aid dissolution. |

| Reaction Yield is Lower Than Expected | Inaccurate weighing due to water absorption, leading to a lower molar amount of the reactant than calculated. Degradation of the starting material due to moisture.[2] | Re-evaluate the weighing procedure and implement techniques to minimize moisture exposure. Use a fresh, dry sample. Consider preparing and titrating a stock solution to determine the exact concentration. |

| Formation of an Oily Precipitate Instead of a Crystalline Solid | The presence of water from the hygroscopic salt is preventing crystallization. | Ensure all starting materials and solvents are anhydrous. If possible, dry the amine hydrochloride salt before use. |

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Amine Hydrochloride Salt Using a Standard Laboratory Balance

This protocol is for situations where a glove box is not available.

-

Preparation:

-

Place a clean, dry weighing vessel (e.g., a small vial with a screw cap or a round-bottom flask with a septum) on the analytical balance.

-

Have a clean, dry spatula ready.

-

Minimize drafts in the weighing area by closing the balance doors.

-

-

Taring:

-

Tare the balance with the weighing vessel.

-

-

Weighing:

-

Briefly open the main container of the hygroscopic salt.

-

Quickly transfer an approximate amount of the salt to the weighing vessel using the spatula.

-

Immediately and securely close the main container.

-

Place the weighing vessel back on the balance and close the balance doors.

-

Record the mass as quickly as possible once the reading stabilizes.

-

-

Transfer:

-

If the weighed salt is to be used in a solution, add the anhydrous solvent directly to the weighing vessel to create a stock solution. This can then be transferred via syringe.

-

Visualizing the Workflow

Decision-Making for Handling a Hygroscopic Salt

The following diagram illustrates a logical workflow for assessing and handling a hygroscopic amine hydrochloride salt.

Caption: Decision workflow for handling hygroscopic amine HCl salts.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

-

CBA. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. Retrieved from [Link]

-

GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

-

Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

-

Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved from [Link]

-

NurdRage. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals [Video]. YouTube. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

-

Scribd. (n.d.). Ammonium Chloride Corrosion. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

-

Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. Retrieved from [Link]

-

Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

-

CATALOG. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Retrieved from [Link]

-

Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Retrieved from [Link]

-

Advanced Damp. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

-